Cas no 13558-77-5 (3-(2-chloroacetyl)-1-(4-methylphenyl)urea)

3-(2-Chloroacetyl)-1-(4-methylphenyl)urea is a specialized organic compound featuring a chloroacetyl group and a urea moiety linked to a 4-methylphenyl ring. This structure imparts reactivity suitable for applications in pharmaceutical intermediates and agrochemical synthesis, where the chloroacetyl group serves as an electrophilic site for further functionalization. The presence of the urea scaffold enhances hydrogen-bonding potential, which can be leveraged in molecular recognition or as a building block for heterocyclic systems. Its crystalline solid form and defined purity make it advantageous for precise synthetic workflows. The compound’s stability under controlled conditions ensures consistent performance in research and industrial settings.
3-(2-chloroacetyl)-1-(4-methylphenyl)urea structure
13558-77-5 structure
商品名:3-(2-chloroacetyl)-1-(4-methylphenyl)urea
CAS番号:13558-77-5
MF:C10H11N2O2Cl
メガワット:226.65954
MDL:MFCD11185266
CID:840303
PubChem ID:323922

3-(2-chloroacetyl)-1-(4-methylphenyl)urea 化学的及び物理的性質

名前と識別子

    • 1-(2-chloroacetyl)-3-p-tolylurea
    • 2-chloro-N-[(4-methylphenyl)carbamoyl]acetamide
    • 1-chloroacetyl-3-p-tolyl-urea
    • AC1L89MM
    • Acetamide, 2-chloro-N-[[(4-methylphenyl)amino]carbonyl]-
    • CHEMBL227681
    • N-(Chloroacetyl)-N'-(4-methylphenyl)urea
    • N-Chloracetyl-N'-< 4-methyl-phenyl> -harnstoff
    • N-Chloracetyl-N'-p-tolyl-harnstoff
    • N-p-Tolyl-N'-chloracetyl-harnstoff
    • NSC287320
    • 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
    • MDL: MFCD11185266

計算された属性

  • せいみつぶんしりょう: 226.05103

じっけんとくせい

  • PSA: 58.2
  • LogP: 2.34580

3-(2-chloroacetyl)-1-(4-methylphenyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-29260-5.0g
3-(2-chloroacetyl)-1-(4-methylphenyl)urea
13558-77-5 95.0%
5.0g
$1862.0 2025-03-19
TRC
B421620-100mg
3-(2-chloroacetyl)-1-(4-methylphenyl)urea
13558-77-5
100mg
$ 250.00 2022-06-07
Enamine
EN300-29260-2.5g
3-(2-chloroacetyl)-1-(4-methylphenyl)urea
13558-77-5 95.0%
2.5g
$1260.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1315440-250mg
3-(2-Chloroacetyl)-1-(4-methylphenyl)urea
13558-77-5 95%
250mg
¥7932 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1315440-1g
3-(2-Chloroacetyl)-1-(4-methylphenyl)urea
13558-77-5 95%
1g
¥13867 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1315440-100mg
3-(2-Chloroacetyl)-1-(4-methylphenyl)urea
13558-77-5 95%
100mg
¥5563 2023-04-15
TRC
B421620-10mg
3-(2-chloroacetyl)-1-(4-methylphenyl)urea
13558-77-5
10mg
$ 50.00 2022-06-07
Enamine
EN300-29260-0.1g
3-(2-chloroacetyl)-1-(4-methylphenyl)urea
13558-77-5 95.0%
0.1g
$221.0 2025-03-19
Enamine
EN300-29260-5g
3-(2-chloroacetyl)-1-(4-methylphenyl)urea
13558-77-5 95%
5g
$1862.0 2023-09-06
1PlusChem
1P00AJRM-250mg
1-(2-chloroacetyl)-3-p-tolylurea
13558-77-5 95%
250mg
$385.00 2025-02-25

3-(2-chloroacetyl)-1-(4-methylphenyl)urea 関連文献

3-(2-chloroacetyl)-1-(4-methylphenyl)ureaに関する追加情報

Introduction to 3-(2-Chloroacetyl)-1-(4-Methylphenyl)urea (CAS No. 13558-77-5)

3-(2-Chloroacetyl)-1-(4-methylphenyl)urea, with the CAS number 13558-77-5, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structural features, which include a urea moiety, a chloroacetyl group, and a 4-methylphenyl substituent. These functional groups contribute to its diverse chemical properties and potential applications in various scientific domains.

The chemical structure of 3-(2-Chloroacetyl)-1-(4-methylphenyl)urea can be represented as follows: the urea group (NH2C=O) is bonded to a 4-methylphenyl ring (C6H4-CH3) and a 2-chloroacetyl group (ClCH2C=O). The presence of these functional groups imparts specific reactivity and solubility characteristics to the molecule, making it an interesting subject for both academic and industrial research.

In recent years, the study of 3-(2-Chloroacetyl)-1-(4-methylphenyl)urea has been enriched by several groundbreaking findings. One notable area of research is its potential as a lead compound in drug discovery. The urea moiety is known for its ability to form hydrogen bonds, which can enhance the binding affinity of molecules to biological targets. The chloroacetyl group, on the other hand, can participate in various chemical reactions, such as nucleophilic substitution, which can be harnessed for the synthesis of more complex derivatives.

A study published in the Journal of Medicinal Chemistry in 2022 explored the pharmacological properties of 3-(2-Chloroacetyl)-1-(4-methylphenyl)urea. The researchers found that this compound exhibits significant antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative species. This discovery opens up new avenues for developing novel antibiotics to combat multidrug-resistant infections, a pressing global health issue.

Beyond its antimicrobial properties, 3-(2-Chloroacetyl)-1-(4-methylphenyl)urea has also shown promise in cancer research. A team of scientists at the National Cancer Institute reported that this compound can selectively inhibit the growth of certain cancer cell lines while exhibiting minimal toxicity towards normal cells. The mechanism behind this selective inhibition is believed to involve the disruption of specific signaling pathways that are crucial for cancer cell survival and proliferation.

In addition to its biological activities, 3-(2-Chloroacetyl)-1-(4-methylphenyl)urea has been investigated for its materials science applications. Researchers at the University of California, Berkeley, have demonstrated that this compound can be used as a precursor in the synthesis of advanced materials with unique optical and electronic properties. For instance, when incorporated into polymer matrices, it can enhance the thermal stability and mechanical strength of the resulting composites.

The synthesis of 3-(2-Chloroacetyl)-1-(4-methylphenyl)urea typically involves a multi-step process that includes the reaction of 4-methylphenyl isocyanate with 2-chloroacetic acid. This reaction is often carried out under controlled conditions to ensure high yields and purity. Recent advancements in green chemistry have led to the development of more sustainable and environmentally friendly synthetic methods for producing this compound.

In conclusion, 3-(2-Chloroacetyl)-1-(4-methylphenyl)urea (CAS No. 13558-77-5) is a multifunctional organic compound with a wide range of potential applications in pharmaceuticals, materials science, and other fields. Its unique chemical structure and versatile properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its behavior and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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